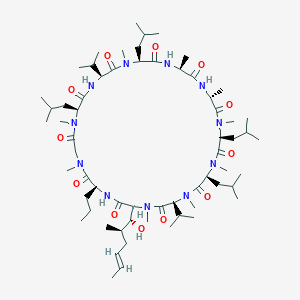

Geclosporin

Description

similar immunosuppressive actions as cyclosporin, but without nephrotoxic side effects; cyclosporin A analog; MW 1217

Properties

IUPAC Name |

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-30-propyl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H113N11O12/c1-25-27-29-41(15)53(76)52-57(80)66-44(28-26-2)59(82)68(18)34-49(75)69(19)45(30-35(3)4)56(79)67-50(39(11)12)62(85)70(20)46(31-36(5)6)55(78)64-42(16)54(77)65-43(17)58(81)71(21)47(32-37(7)8)60(83)72(22)48(33-38(9)10)61(84)73(23)51(40(13)14)63(86)74(52)24/h25,27,35-48,50-53,76H,26,28-34H2,1-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b27-25+/t41-,42+,43-,44+,45+,46+,47+,48+,50+,51+,52+,53-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMKGDQSIRSGUDJ-VSROPUKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H113N11O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1216.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74436-00-3 | |

| Record name | Geclosporin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074436003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GECLOSPORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA3JNW70T9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Ciclosporin

<

A Note on Nomenclature: The compound discussed in this guide is widely known as Ciclosporin, Cyclosporine, and Cyclosporin A. For consistency, this document will primarily use the term "Ciclosporin," with alternative names provided for clarity where appropriate. The initial query for "Geclosporin" is presumed to be a typographical error, as no such compound is established in the scientific literature.

Introduction

Ciclosporin (Cyclosporin A) is a potent and clinically significant immunosuppressive agent, first isolated from the fungus Tolypocladium inflatum.[1] It is a cornerstone therapy in organ transplantation to prevent rejection and is also utilized in the treatment of various autoimmune disorders.[2][3] This guide provides a comprehensive technical overview of Ciclosporin's chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for its study. The content is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of this complex molecule.

Chemical Structure and Identification

Ciclosporin is a cyclic, non-ribosomal peptide composed of 11 amino acids.[2][4] Its structure is unique among peptides, featuring several N-methylated amino acids, which contribute to its metabolic stability and conformational flexibility.[2][5] Notably, it contains a single D-amino acid (D-alanine at position 8) and the novel C9-amino acid, (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine (MeBmt), at position 1.[1][2][5]

Key Structural Features:

-

Cyclic Peptide Backbone: Composed of 11 amino acid residues.

-

N-Methylation: Seven of the eleven amino acids are N-methylated, which enhances its lipophilicity and resistance to enzymatic degradation.[5]

-

Unique Amino Acids: Contains D-alanine and the unsaturated C9 amino acid MeBmt, which are crucial for its biological activity.[2][5]

-

Non-ribosomal Synthesis: Ciclosporin is synthesized by a large multifunctional enzyme, cyclosporin synthetase, not by the ribosomal machinery.[2]

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | [4] |

| CAS Number | 59865-13-3 | [4][6] |

| Molecular Formula | C₆₂H₁₁₁N₁₁O₁₂ | [2][6] |

| Molecular Weight | 1202.61 g/mol | [6] |

| SMILES String | CC[C@H]1C(=O)N(CC(=O)N(N(NNN(N(N(N(N1)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C">C@HCC(C)C)C)C | [2][4] |

Physicochemical Properties

Ciclosporin's physical and chemical properties are critical to its formulation, delivery, and pharmacokinetic profile. It is a lipophilic, non-polar molecule with poor aqueous solubility.[6][7]

| Property | Value | Source(s) |

| Appearance | White prismatic needles or a white powder. | [1][4][6] |

| Melting Point | 148-151 °C | [1][6] |

| Solubility | Soluble in methanol, ethanol, acetone, ether, and chloroform; slightly soluble in water and saturated hydrocarbons. | [1][4][6] |

| Optical Rotation | [α]D²⁰ -244° (c=0.6 in chloroform); -189° (c=0.5 in methanol) | [1][6] |

| LogP | ~2.92 | [4] |

Mechanism of Action and Signaling Pathway

Ciclosporin exerts its immunosuppressive effects by inhibiting the calcineurin-mediated activation of T-lymphocytes.[2][8] This targeted action prevents the transcription of key pro-inflammatory cytokines, most notably Interleukin-2 (IL-2), which is essential for T-cell proliferation and activation.[8][9]

Molecular Interactions

-

Binding to Cyclophilin: Upon entering a T-lymphocyte, Ciclosporin binds to its intracellular receptor, cyclophilin (an immunophilin).[2][10]

-

Inhibition of Calcineurin: The Ciclosporin-cyclophilin complex then binds to and inhibits the phosphatase activity of calcineurin.[1][2][9]

-

NFAT Dephosphorylation Blockade: Calcineurin is normally activated by an increase in intracellular calcium levels following T-cell receptor engagement.[2][11] Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factor.[2][11] By inhibiting calcineurin, Ciclosporin prevents the dephosphorylation of NFAT.[2][11]

-

Inhibition of Gene Transcription: Phosphorylated NFAT cannot translocate to the nucleus.[9][10] This prevents it from binding to the promoter regions of genes encoding IL-2 and other cytokines, thereby blocking their transcription.[2][3]

The net effect is a potent and specific inhibition of T-cell-mediated immune responses, without significant myelosuppression.[2][8]

Signaling Pathway Diagram

Sources

- 1. Cyclosporins [drugfuture.com]

- 2. Ciclosporin - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Cyclosporin A | C62H111N11O12 | CID 5284373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cyclosporin A | 59865-13-3 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Cyclosporine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Calcium–NFAT transcriptional signalling in T cell activation and T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]

Cyclosporin G: A Technical Guide to its Discovery, Synthesis, and Characterization

Abstract

Cyclosporin G, a naturally occurring analogue of the cornerstone immunosuppressant Cyclosporin A, has garnered significant interest within the scientific community. Its unique structural modification—the substitution of L-α-aminobutyric acid with L-norvaline at position 2—alters its biological activity and metabolic profile, presenting a compelling case for continued investigation. This in-depth technical guide provides a comprehensive overview of Cyclosporin G, from its initial discovery as a co-metabolite in Tolypocladium inflatum fermentations to the strategic intricacies of its total chemical synthesis. We will delve into the practical methodologies for its isolation and purification, detail its structural elucidation through advanced spectroscopic and crystallographic techniques, and present a cogent analysis of its biological implications. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of Cyclosporin G's scientific journey and its potential in the landscape of immunomodulatory therapeutics.

Introduction: The Rise of Cyclosporins

The discovery of Cyclosporin A in the early 1970s marked a revolutionary moment in medicine, transforming the landscape of organ transplantation and the treatment of autoimmune diseases.[1][2] Isolated from the fungus Tolypocladium inflatum, this cyclic undecapeptide exhibited potent immunosuppressive properties by inhibiting T-cell activation, a mechanism that was later attributed to the inhibition of calcineurin.[3] In the course of optimizing the fermentation and purification processes for Cyclosporin A, a family of related congeners was identified, each with subtle variations in their amino acid sequence. Among these, Cyclosporin G emerged as a significant analogue, differing from its famous predecessor by the substitution of L-α-aminobutyric acid with L-norvaline at the second position in its peptide ring. This seemingly minor change has profound implications for its three-dimensional structure and, consequently, its interaction with biological targets.

Discovery and Natural Production

Producing Organism and Fermentation

Cyclosporin G is a secondary metabolite produced by the filamentous fungus Tolypocladium inflatum.[4] While often present in smaller quantities than Cyclosporin A, its production is intrinsically linked to the fermentation conditions that govern the biosynthesis of the cyclosporin family. Optimal production of cyclosporins is typically achieved in submerged fermentation cultures under aerobic conditions.[4][5]

Key Fermentation Parameters:

-

Carbon Source: Fructose has been shown to be a favorable carbon source for cyclosporin production in some studies.[6] Glucose is also commonly used.[7]

-

Nitrogen Source: Complex nitrogen sources such as peptone and casein acid hydrolysate have been found to enhance cyclosporin yields.[7] Ammonium sulfate can also be a beneficial supplement.[8]

-

pH and Temperature: A slightly acidic pH of around 5.0-6.0 and a temperature of approximately 25-27°C are generally considered optimal for T. inflatum growth and cyclosporin biosynthesis.[5][7]

-

Aeration and Agitation: Adequate oxygen supply and agitation (e.g., 120-200 rpm) are crucial for maximizing yields in submerged cultures.[5][7]

While specific fermentation conditions to maximize the relative yield of Cyclosporin G over Cyclosporin A are not extensively documented, the manipulation of precursor amino acid feeding strategies could theoretically influence the final ratio of cyclosporin congeners.

Biosynthesis Pathway Overview

The biosynthesis of cyclosporins is a complex process mediated by a large multienzyme complex known as cyclosporin synthetase.[9] This non-ribosomal peptide synthetase (NRPS) activates and sequentially links the constituent amino acids, including the N-methylation of several residues. The incorporation of L-norvaline instead of L-α-aminobutyric acid at position 2 is the key biosynthetic event that differentiates Cyclosporin G from Cyclosporin A.

Caption: Overview of the biosynthetic pathway of Cyclosporin G.

Isolation and Purification

The isolation of Cyclosporin G from the fermentation broth is a multi-step process that leverages its lipophilic nature and the subtle differences in polarity between it and other cyclosporin analogues.

Extraction Protocol

-

Biomass Separation: The fungal biomass is first separated from the culture broth by filtration or centrifugation.

-

Solvent Extraction: The biomass is then extracted with a water-immiscible organic solvent, such as ethyl acetate, to solubilize the cyclosporins.[5]

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude, oily residue.

Chromatographic Purification

Preparative High-Performance Liquid Chromatography (HPLC) is the cornerstone for obtaining high-purity Cyclosporin G. Due to the structural similarity of cyclosporin congeners, optimized chromatographic conditions are essential for effective separation.

Preparative HPLC Protocol:

-

Column: A reversed-phase C18 column is typically employed for the separation of cyclosporins.[6][10]

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. The precise gradient profile will depend on the specific column and system but generally involves a gradual increase in the acetonitrile concentration.[6] For instance, a gradient from 65% to 72% acetonitrile over approximately 30 minutes can be effective.[6]

-

Temperature: Column temperature is a critical parameter for achieving sharp peaks and good resolution. Elevated temperatures, often around 70°C, are used to improve peak shape and reduce retention times.[10]

-

Detection: UV detection at a wavelength of approximately 210 nm is suitable for monitoring the elution of cyclosporins.[6]

-

Fraction Collection: Fractions corresponding to the Cyclosporin G peak are collected, pooled, and the solvent is evaporated to yield the purified product.

Caption: General workflow for the isolation and purification of Cyclosporin G.

Structural Elucidation and Characterization

The definitive structure of Cyclosporin G was determined through a combination of spectroscopic and crystallographic methods.

Spectroscopic Analysis

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight of Cyclosporin G and for confirming its amino acid sequence through tandem MS (MS/MS) fragmentation analysis. The fragmentation patterns of cyclosporins are complex due to their cyclic nature, often involving multiple ring-opening events.[11]

Table 1: Key Structural and Physicochemical Properties

| Property | Value |

| Molecular Formula | C63H113N11O12 |

| Molecular Weight | ~1216.6 g/mol |

| Amino Acid Sequence | cyclo-(MeBmt-Nva-Sar-MeLeu-Val-MeLeu-Ala-D-Ala-MeLeu-MeLeu-MeVal) |

| Key Structural Feature | L-Norvaline at position 2 |

X-ray Crystallography

Single-crystal X-ray diffraction has provided an unambiguous determination of the three-dimensional structure of Cyclosporin G. These studies have revealed that the substitution of L-α-aminobutyric acid with the slightly larger L-norvaline induces significant conformational changes in the peptide backbone compared to Cyclosporin A.

Total Synthesis of Cyclosporin G

The total synthesis of cyclosporins is a formidable challenge in peptide chemistry, owing to the presence of multiple N-methylated amino acids, which hinder peptide bond formation, and the sterically demanding macrocyclization step. The seminal work by Wenger laid the foundation for the total synthesis of this class of molecules.[2] The synthesis of Cyclosporin G follows the same general strategy, with the key modification being the incorporation of L-norvaline at the appropriate step.

Synthetic Strategy Overview

The synthesis can be conceptually divided into three main phases:

-

Synthesis of the Undecapeptide Precursor: This involves the stepwise coupling of the eleven amino acid residues, many of which are N-methylated. Protecting group strategies are crucial to prevent side reactions.

-

Macrocyclization: The linear undecapeptide is then cyclized to form the characteristic 33-membered ring. This is often the most challenging step, with yields being highly dependent on the reaction conditions and the specific peptide sequence.

-

Deprotection: Finally, any remaining protecting groups are removed to yield the final Cyclosporin G molecule.

Caption: Conceptual overview of the total synthesis of Cyclosporin G.

Key Synthetic Challenges and Solutions

-

N-Methylated Peptide Bond Formation: The formation of peptide bonds involving N-methylated amino acids is notoriously difficult due to steric hindrance. Specialized coupling reagents and, more recently, methods involving isonitrile coupling have been developed to address this challenge.[14]

-

Stereochemical Integrity: Maintaining the correct stereochemistry at each chiral center throughout the multi-step synthesis is paramount.

-

Macrocyclization: The cyclization of the linear precursor is often a low-yielding step. High-dilution conditions are typically employed to favor intramolecular cyclization over intermolecular polymerization.

Biological Activity and Future Perspectives

Cyclosporin G exhibits a similar, though not identical, immunosuppressive profile to Cyclosporin A. Some studies have suggested that it may have a different therapeutic window and toxicity profile, particularly with respect to nephrotoxicity. The altered conformation of Cyclosporin G due to the norvaline substitution likely affects its binding affinity for its intracellular receptor, cyclophilin, and the subsequent interaction of the cyclosporin-cyclophilin complex with calcineurin. Further research is warranted to fully elucidate the structure-activity relationship and to explore the potential clinical advantages of Cyclosporin G or its derivatives. The synthetic methodologies developed for the cyclosporin family also open avenues for the creation of novel analogues with tailored biological activities.

Conclusion

Cyclosporin G stands as a testament to the rich chemical diversity found in nature and the power of synthetic chemistry to recreate and modify complex molecules. From its discovery as a minor metabolite to its intricate total synthesis, the scientific journey of Cyclosporin G has provided valuable insights into the structure-activity relationships of this important class of immunosuppressants. The detailed methodologies for its production, purification, and characterization outlined in this guide provide a foundation for further research and development in the field of immunomodulatory drug discovery.

References

-

Some optimal culture conditions for production of cyclosporin a by Fusarium roseum. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

A Multi-step High-Performance Liquid Chromatography (HPLC) Technique for the Extraction and Purification of Medical-Grade Cyclosporine A. (2024). ResearchGate. Retrieved January 24, 2026, from [Link]

- Bernardi, F., Gaggelli, E., Molteni, E., Porciatti, E., Valensin, D., & Valensin, G. (2006). 1H and 13C-NMR and Molecular Dynamics Studies of Cyclosporin A Interacting with Magnesium(II) or Cerium(III) in Acetonitrile. Conformational Changes and cis-trans Conversion of Peptide Bonds. Biophysical Journal, 90(4), 1350–1361.

-

Total Synthesis of Cyclosporine: Access to N-Methylated Peptides via Isonitrile Coupling Reactions. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

- Preparative chromatographic purification of cyclosporine metabolites. (1991).

-

Total Synthesis of Cyclosporine: Access to N-Methylated Peptides via Isonitrile Coupling Reactions. (2010). Wipf Group, University of Pittsburgh. Retrieved January 24, 2026, from [Link]

- Exploring the Effects of Cyclosporin A to Isocyclosporin A Rearrangement on Ion Mobility Separ

- Khan, N. T. (2017). Cyclosporin A Production from Tolipocladium inflatum. Journal of Microbial & Biochemical Technology, 9(4).

- Fesik, S. W., Gampe, R. T., Eaton, H. L., Gemmecker, G., Olejniczak, E. T., Neri, P., Holzman, T. F., Egan, D. A., & Edalji, R. (1991). NMR studies of [U-13C]cyclosporin A bound to cyclophilin: bound conformation and portions of cyclosporin involved in binding. Biochemistry, 30(26), 6574–6583.

-

A Novel Medium for the Enhanced Production of Cyclosporin A by Tolypocladium inflatum MTCC 557 Using Solid State Fermentation. (2007). ResearchGate. Retrieved January 24, 2026, from [Link]

- Bernardi, F., Gaggelli, E., Molteni, E., Porciatti, E., Valensin, D., & Valensin, G. (2006). 1H and 13C-NMR and molecular dynamics studies of cyclosporin a interacting with magnesium(II) or cerium(III) in acetonitrile. Conformational changes and cis-trans conversion of peptide bonds. Biophysical Journal, 90(4), 1350–1361.

- Wu, X., Stockdill, J. L., Wang, P., & Danishefsky, S. J. (2010). Total Synthesis of Cyclosporine: Access to N-Methylated Peptides via Isonitrile Coupling Reactions. Journal of the American Chemical Society, 132(12), 4098–4100.

- Comparative proteomics reveals the mechanism of cyclosporine production and mycelial growth in Tolypocladium inflatum affected by different carbon sources. (2023). Frontiers in Microbiology, 14.

-

Preparative chromatographic purification of cyclosporine metabolites. (2008). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Ion fragmentation of small molecules in mass spectrometry. (2010). University of Alabama at Birmingham. Retrieved January 24, 2026, from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011. Retrieved January 24, 2026, from [Link]

- Arbos, P., Wirth, M., Arangoa, M. A., Gabor, F., & Irache, J. M. (2002). Development and Validation of a HPLC Method for the Determination of Cyclosporine A in New Bioadhesive Nanoparticles for Oral Administration. Indian Journal of Pharmaceutical Sciences, 64(5), 433-438.

- Dittmann, J., Wenger, R. M., Kleinkauf, H., & Lawen, A. (1994). Mechanism of cyclosporin A biosynthesis. Evidence for synthesis via a single linear undecapeptide precursor. The Journal of biological chemistry, 269(4), 2841–2846.

- Park, J. E., Park, S., Kim, Y. H., & Yoon, J. (2014). Structural characterization of cyclosporin A, C and microbial bio-transformed cyclosporin A analog AM6 using HPLC-ESI-ion trap-mass spectrometry. Talanta, 125, 335–342.

- Improvement of Cyclosporin A Production in the fungus Tolypocladium inflatum PTCC 5253 by Random Mutagenesis. (2023). Brieflands.

- Method for the purification of cyclosporine a. (2017). Google Patents.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Total Synthesis of Cyclosporine: Access to N-Methylated Peptides via Isonitrile Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H and 13C-NMR and molecular dynamics studies of cyclosporin a interacting with magnesium(II) or cerium(III) in acetonitrile. Conformational changes and cis-trans conversion of peptide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iomcworld.com [iomcworld.com]

- 5. brieflands.com [brieflands.com]

- 6. Frontiers | Comparative proteomics reveals the mechanism of cyclosporine production and mycelial growth in Tolypocladium inflatum affected by different carbon sources [frontiersin.org]

- 7. Some optimal culture conditions for production of cyclosporin a by Fusarium roseum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of cyclosporin A biosynthesis. Evidence for synthesis via a single linear undecapeptide precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structural characterization of cyclosporin A, C and microbial bio-transformed cyclosporin A analog AM6 using HPLC-ESI-ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1H and 13C-NMR and Molecular Dynamics Studies of Cyclosporin A Interacting with Magnesium(II) or Cerium(III) in Acetonitrile. Conformational Changes and cis-trans Conversion of Peptide Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rcsb.org [rcsb.org]

- 14. researchgate.net [researchgate.net]

Geclosporin: A Technical Guide to a Calcineurin Inhibitor

Introduction

Calcineurin inhibitors (CNIs) represent a cornerstone in the management of various autoimmune disorders and the prevention of solid organ transplant rejection.[1][2][3] These potent immunosuppressive agents function by targeting and inhibiting calcineurin, a critical enzyme in the T-cell activation pathway.[1] This guide provides an in-depth technical exploration of Geclosporin, also known as Cyclosporin G, a member of the cyclosporine family of calcineurin inhibitors. To provide a comprehensive understanding of the field, this guide will also draw comparisons with the archetypal cyclosporin A and the more recently developed voclosporin, offering researchers, scientists, and drug development professionals a thorough understanding of their mechanisms, applications, and the methodologies used to evaluate their efficacy.

Part 1: The Calcineurin Signaling Pathway: The Central Target of Geclosporin

The sophisticated adaptive immune response is largely orchestrated by T-lymphocytes, and their activation is a tightly regulated process. A pivotal event in this activation cascade is the calcium-calcineurin signaling pathway.[4] An increase in intracellular calcium (Ca2+) levels activates calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[5] Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a family of transcription factors.[5][6] This dephosphorylation exposes a nuclear localization signal on NFAT, facilitating its translocation from the cytoplasm into the nucleus.[6][7] Once in the nucleus, NFAT binds to specific DNA sequences in the promoter regions of various genes, notably Interleukin-2 (IL-2).[6] IL-2 is a potent cytokine that promotes the proliferation and differentiation of T-cells, thus amplifying the immune response.[6] By inhibiting calcineurin, Geclosporin and other CNIs prevent the dephosphorylation and subsequent nuclear translocation of NFAT, thereby blocking the transcription of IL-2 and other pro-inflammatory cytokines, which ultimately dampens the T-cell-mediated immune response.[1][6][7]

Caption: Workflow for a spectrophotometric calcineurin activity assay.

Part 5: Therapeutic Landscape and Future Directions

Calcineurin inhibitors are indispensable in the treatment of a wide range of conditions, including:

-

Organ Transplantation: Prevention of rejection of kidney, liver, and heart allografts. [2][8]* Autoimmune Diseases: Management of rheumatoid arthritis, psoriasis, lupus nephritis, and atopic dermatitis. [1][2][9] The development of newer calcineurin inhibitors like Geclosporin and voclosporin aims to improve upon the therapeutic window of older agents like cyclosporin A. The goals are to enhance efficacy, reduce side effects such as nephrotoxicity and hypertension, and provide a more predictable dose-response relationship. [10] Future research in this field will likely focus on:

-

Developing even more selective calcineurin inhibitors with improved safety profiles.

-

Investigating the long-term outcomes of treatment with newer agents.

-

Exploring the potential of these inhibitors in other immune-mediated diseases.

-

Personalizing therapy through the use of pharmacogenomics and pharmacodynamic monitoring. [11]

Part 6: Conclusion

Geclosporin, as a member of the cyclosporine family, plays a role in the broader landscape of calcineurin inhibitors. Its mechanism of action, centered on the inhibition of the calcineurin-NFAT signaling pathway, is a well-established paradigm for immunosuppression. By understanding the nuances of its structure and function in comparison to other calcineurin inhibitors like voclosporin, researchers and drug developers can continue to refine and advance therapeutic strategies for a multitude of immune-mediated conditions. The methodologies outlined in this guide provide a framework for the continued evaluation and development of this important class of drugs.

References

-

StatPearls. (2023, November 12). Calcineurin Inhibitors. NCBI Bookshelf. Retrieved from [Link]

-

Vaeth, M., & Feske, S. (2020, March 10). The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases. Frontiers in Immunology. Retrieved from [Link]

-

ClinicalTrials.gov. (2019, October 10). Aurinia Renal Response in Active Lupus With Voclosporin. Retrieved from [Link]

-

Groth, C. G., & Ringden, O. (2007, June 1). Spectrophotometric Assay for Calcineurin Activity in Leukocytes Isolated From Human Blood. Therapeutic Drug Monitoring. Retrieved from [Link]

-

StatPearls. (2023, August 28). Cyclosporine. NCBI Bookshelf. Retrieved from [Link]

- Gooch, J. L., et al. (2013, September 17). Methods for determination of calcineurin activity and uses in predicting therapeutic outcomes. Google Patents.

-

Rovin, B. H., et al. (2021, May 29). Efficacy and safety of voclosporin versus placebo for lupus nephritis (AURORA 1): a double-blind, randomised, multicentre, placebo-controlled, phase 3 trial. The Lancet. Retrieved from [Link]

-

Baven-Pronk, M. A. M. C., et al. (2022, March 25). Calcineurin Inhibitors in the Treatment of Adult Autoimmune Hepatitis: A Systematic Review. Journal of Clinical and Translational Hepatology. Retrieved from [Link]

-

Animated biology with arpan. (2024, May 10). Calcineurin Inhibitors | immunosuppressant | Cyclosporin & Tacrolimus mechanism of action. YouTube. Retrieved from [Link]

-

MedlinePlus. (2023, November 15). Cyclosporine. Retrieved from [Link]

-

Rusnak, F., & Mertz, P. (2000). Calcineurin: form and function. Physiological Reviews. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Cyclosporine? Retrieved from [Link]

-

Baven-Pronk, M. A. M. C., et al. (2022, March 25). Calcineurin Inhibitors in the Treatment of Adult Autoimmune Hepatitis: A Systematic Review. University of Groningen research portal. Retrieved from [Link]

-

The Rheumatologist. (2024, January 9). Long-Term Voclosporin Treatment Looks Promising for Lupus Nephritis Patients. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure and physicochemical properties of cyclosporin. Retrieved from [Link]

-

Li, Y., et al. (2020, July 1). Pharmacokinetic Disposition Difference Between Cyclosporine and Voclosporin. Clinical Pharmacology in Drug Development. Retrieved from [Link]

-

Mouse Genome Informatics. (n.d.). calcineurin-mediated signaling. Retrieved from [Link]

-

Mayo Clinic. (n.d.). Cyclosporine (intravenous route). Retrieved from [Link]

-

Lupus Research Alliance. (n.d.). Lupus Research Alliance Welcomes Voclosporin Trial Results. Retrieved from [Link]

-

Le, G., et al. (2013, November 26). Calcineurin activity assay measurement by liquid chromatography-tandem mass spectrometry in the multiple reaction monitoring mode. Clinical Chemistry. Retrieved from [Link]

-

Patsnap Synapse. (n.d.). Geclosporin. Retrieved from [Link]

-

Dudoit, S., et al. (2008, September 2). Drosophila Calcineurin Promotes Induction of Innate Immune Responses. Current Biology. Retrieved from [Link]

-

ResearchGate. (n.d.). The mechanism of action of calcineurin inhibitors, cyclosporine and FK506. Retrieved from [Link]

-

PubChem. (n.d.). Cyclosporin A. Retrieved from [Link]

-

Zhang, Y., et al. (2026, January 4). Efficacy and safety of calcineurin inhibitor therapy in lupus nephritis: a systematic review and network meta-analysis. Arthritis Research & Therapy. Retrieved from [Link]

-

Baven-Pronk, M. A. M. C., et al. (2022, December 1). Calcineurin Inhibitors in the Treatment of Adult Autoimmune Hepatitis: A Systematic Review. Journal of Clinical and Translational Hepatology. Retrieved from [Link]

-

Keller, F., et al. (2023, March 21). Clinical Pharmacokinetics and Pharmacodynamics of Voclosporin. Clinical Pharmacokinetics. Retrieved from [Link]

-

Morris, P. J. (n.d.). Cyclosporin A. Clinical pharmacology and therapeutic potential. Drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Cyclosporin Structure and Permeability: From A to Z and Beyond. Retrieved from [Link]

-

Lupus Foundation of America. (2016, August 15). Phase IIB Clinical Trial of Voclosporin Successfully Achieves Primary Endpoint. Retrieved from [Link]

-

Dr Matt & Dr Mike. (2018, February 12). Cyclosporine - Mechanism of Action. YouTube. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Calcium Signaling in Immune Cells. Retrieved from [Link]

-

Stein, C. M., et al. (2001, May). Cyclosporine pharmacokinetics and pharmacodynamics in African American and white subjects. Clinical Pharmacology & Therapeutics. Retrieved from [Link]

-

Emami, J. (2012, April-June). Population Pharmacokinetics of Cyclosporine in Transplant Recipients. Journal of Research in Pharmacy Practice. Retrieved from [Link]

-

ResearchGate. (n.d.). Physico-chemical properties of the new cyclosporin analogues. Retrieved from [Link]

-

Keller, F., et al. (2023, May 3). Clinical Pharmacokinetics and Pharmacodynamics of Voclosporin. Clinical Pharmacokinetics. Retrieved from [Link]

Sources

- 1. Calcineurin Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cyclosporine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cyclosporin A. Clinical pharmacology and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. calcineurin-mediated signaling Gene Ontology Term (GO:0097720) [informatics.jax.org]

- 6. What is the mechanism of Cyclosporine? [synapse.patsnap.com]

- 7. youtube.com [youtube.com]

- 8. Cyclosporine (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]

- 9. Cyclosporine: MedlinePlus Drug Information [medlineplus.gov]

- 10. researchgate.net [researchgate.net]

- 11. Calcineurin activity assay measurement by liquid chromatography-tandem mass spectrometry in the multiple reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]

The Immunosuppressive Power of Cyclosporine: A Deep Dive into its Pharmacokinetic and Pharmacodynamic Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cyclosporine, a calcinepeptide isolated from the fungus Tolypocladium inflatum, stands as a cornerstone of immunosuppressive therapy. Its discovery revolutionized organ transplantation and the management of autoimmune diseases. This guide provides a comprehensive exploration of the intricate pharmacokinetic and pharmacodynamic properties of cyclosporine, offering insights for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, its journey through the body, the critical need for therapeutic drug monitoring, and the analytical methodologies that underpin its clinical use.

Pharmacodynamics: The Molecular Basis of Immunosuppression

The immunosuppressive effect of cyclosporine is primarily mediated through the inhibition of T-lymphocyte activation, a critical step in the adaptive immune response.[1][2] This targeted action prevents the cellular cascade that leads to organ rejection and autoimmune-mediated tissue damage.

The Calcineurin Inhibition Pathway

At the heart of cyclosporine's mechanism is its ability to inhibit calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[3][4]

-

Binding to Cyclophilin: Upon entering a T-lymphocyte, cyclosporine binds to its cytosolic receptor, cyclophilin.[4][5]

-

Formation of the Cyclosporine-Cyclophilin Complex: This binding event creates a stable complex.

-

Inhibition of Calcineurin: The cyclosporine-cyclophilin complex then binds to calcineurin, inhibiting its phosphatase activity.[4]

-

Suppression of NFAT Activation: Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. By inhibiting calcineurin, cyclosporine prevents the dephosphorylation and subsequent nuclear translocation of NFAT.[4]

-

Reduced Cytokine Gene Transcription: In the nucleus, NFAT normally upregulates the transcription of genes encoding various pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[1] By blocking NFAT activation, cyclosporine effectively halts the production of IL-2 and other crucial cytokines required for T-cell proliferation and differentiation.[1][5]

This precise molecular intervention selectively suppresses the activation of naive T-cells without significantly affecting already activated cytotoxic T-cells, granulocytes, or macrophages, offering a more targeted immunosuppressive approach compared to broader cytotoxic agents.[2]

Figure 1: Mechanism of action of Cyclosporine in T-lymphocytes.

Pharmacokinetics: The Journey of Cyclosporine Through the Body

The clinical efficacy and toxicity of cyclosporine are intimately linked to its pharmacokinetic profile, which is characterized by significant inter-individual variability.[6]

Absorption

Cyclosporine is a highly lipophilic drug, and its oral absorption is slow and incomplete.[7]

-

Bioavailability: The oral bioavailability of cyclosporine is highly variable, ranging from 10% to as high as 89%.[7][8] This variability is influenced by factors such as the patient's age, the type of organ transplant, the time elapsed since surgery, and the specific formulation.[8]

-

Formulations: The original oil-based formulation (Sandimmune®) had absorption that was heavily dependent on bile for emulsification.[8] Newer microemulsion formulations (e.g., Neoral®) have improved bioavailability and less variability in absorption.[9]

-

Food Effects: Food can have a variable impact on cyclosporine absorption, with some studies reporting impaired, unchanged, or even enhanced absorption.[10] High-fat meals, in particular, have been shown to increase bioavailability in some cases.[10]

Distribution

Once absorbed, cyclosporine is widely distributed throughout the body.

-

Lipophilicity: Its lipophilic nature leads to extensive distribution into tissues.[7]

-

Protein Binding: Cyclosporine is highly bound to proteins, primarily lipoproteins, and also demonstrates significant partitioning into red blood cells.[5] This is a critical consideration for therapeutic drug monitoring, as whole blood is the preferred matrix for concentration measurement.[5]

Metabolism

Cyclosporine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[3][11]

-

CYP3A4 Metabolism: CYP3A4 is responsible for converting cyclosporine into numerous metabolites, most of which are less immunosuppressive than the parent drug.[3]

-

Genetic Polymorphisms: Genetic variations in the CYP3A4 gene can influence the rate of cyclosporine metabolism, contributing to inter-individual differences in drug exposure and response.[12][13]

-

Drug Interactions: A vast number of drugs can either induce or inhibit CYP3A4 activity, leading to significant drug-drug interactions that can alter cyclosporine concentrations.[3][14]

Excretion

The metabolites of cyclosporine are primarily excreted in the bile.[5] Renal clearance of the parent drug is minimal.

Role of P-glycoprotein

P-glycoprotein (P-gp), an efflux transporter found in various tissues including the intestinal epithelium, also plays a crucial role in cyclosporine pharmacokinetics.[15]

-

Intestinal Efflux: P-gp actively transports cyclosporine from enterocytes back into the intestinal lumen, limiting its oral absorption.[16]

-

Drug Interactions: Co-administration of drugs that inhibit P-gp can lead to increased cyclosporine absorption and higher systemic concentrations.[15][17]

Therapeutic Drug Monitoring (TDM): A Cornerstone of Cyclosporine Therapy

Given its narrow therapeutic index and high pharmacokinetic variability, therapeutic drug monitoring (TDM) is essential for the safe and effective use of cyclosporine.[18]

Rationale for TDM

-

Narrow Therapeutic Window: Sub-therapeutic concentrations can lead to graft rejection, while supra-therapeutic levels are associated with significant toxicity, most notably nephrotoxicity and neurotoxicity.

-

Inter-individual Variability: TDM allows for dose individualization to account for the wide range of pharmacokinetic parameters observed among patients.

-

Changes Over Time: Pharmacokinetics can change in the post-transplant period, necessitating ongoing monitoring and dose adjustments.

Sampling and Target Concentrations

-

Whole Blood: Whole blood is the matrix of choice for cyclosporine TDM due to its significant partitioning into red blood cells.[5][19]

-

Trough Concentration (C0): The most common practice is to measure the trough concentration (C0), which is the drug concentration just before the next dose.[19]

-

Therapeutic Ranges: Target trough concentrations vary depending on the type of transplant, the time since transplantation, and the specific patient population.[18] For instance, in kidney transplant patients, the target range might be 100-400 ng/mL in the early post-transplant period, gradually decreasing over time.[18]

| Population | Time Post-Transplant | Typical Trough Concentration Range (ng/mL) |

| Kidney Transplant | 1-4 weeks | 200 - 400 |

| 1-6 months | 150 - 300 | |

| >6 months | 100 - 200 | |

| Liver Transplant | 1-4 weeks | 250 - 450 |

| 1-6 months | 200 - 350 | |

| >6 months | 150 - 250 | |

| Heart Transplant | 1-4 weeks | 300 - 500 |

| 1-6 months | 200 - 400 | |

| >6 months | 100 - 250 |

Table 1: Representative Therapeutic Trough Concentration Ranges for Cyclosporine in Adult Transplant Recipients. (Note: These are general ranges and specific targets should be determined by institutional protocols and patient-specific factors).

Analytical Methodologies for Cyclosporine Quantification

Accurate and precise measurement of cyclosporine concentrations is paramount for effective TDM.

Immunoassays

Historically, immunoassays were widely used for cyclosporine monitoring. However, they can suffer from cross-reactivity with cyclosporine metabolites, potentially leading to an overestimation of the active parent drug concentration.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS has emerged as the gold standard for the quantification of cyclosporine.[20][21] Its high specificity and sensitivity allow for the accurate measurement of the parent drug, distinguishing it from its metabolites.[20]

-

Sample Preparation:

-

Collect whole blood in EDTA-containing tubes.

-

Aliquot 50 µL of the whole blood sample.

-

Add an internal standard (e.g., a stable isotope-labeled cyclosporine) to account for variability in sample processing and instrument response.

-

Perform protein precipitation by adding a solution of zinc sulfate and methanol to the sample. This step removes proteins that can interfere with the analysis.

-

Vortex the mixture to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Carefully transfer the supernatant, which contains the cyclosporine and internal standard, to a clean tube or vial for analysis.

-

-

Chromatographic Separation:

-

Inject the prepared supernatant into an HPLC system.

-

Employ a reversed-phase C18 column for chromatographic separation.

-

Use a gradient elution with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate). This allows for the separation of cyclosporine from other components in the sample matrix.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Utilize selected reaction monitoring (SRM) to detect and quantify cyclosporine and its internal standard. This involves monitoring specific precursor-to-product ion transitions, which provides high selectivity and sensitivity.

-

Figure 2: A generalized workflow for the quantification of Cyclosporine in whole blood using HPLC-MS/MS.

Significant Drug-Drug Interactions

The co-administration of other medications can significantly impact cyclosporine concentrations, necessitating careful management and dose adjustments.

Inhibitors of CYP3A4 and/or P-glycoprotein

Drugs that inhibit CYP3A4 and/or P-gp can lead to a substantial increase in cyclosporine levels, raising the risk of toxicity.

| Drug Class | Examples | Mechanism of Interaction |

| Azole Antifungals | Ketoconazole, Itraconazole, Fluconazole | Potent inhibition of CYP3A4.[22] |

| Macrolide Antibiotics | Erythromycin, Clarithromycin | Inhibition of CYP3A4.[14] |

| Calcium Channel Blockers | Diltiazem, Verapamil | Inhibition of CYP3A4.[14] |

| Protease Inhibitors | Ritonavir, Saquinavir | Potent inhibition of CYP3A4. |

| Grapefruit Juice | Inhibition of intestinal CYP3A4. |

Table 2: Common Inhibitors of Cyclosporine Metabolism.

Inducers of CYP3A4 and/or P-glycoprotein

Conversely, drugs that induce the activity of CYP3A4 and/or P-gp can accelerate cyclosporine metabolism, leading to lower concentrations and an increased risk of sub-therapeutic immunosuppression and graft rejection.

| Drug Class | Examples | Mechanism of Interaction |

| Anticonvulsants | Carbamazepine, Phenytoin, Phenobarbital | Induction of CYP3A4.[14] |

| Rifamycins | Rifampin, Rifabutin | Potent induction of CYP3A4.[14] |

| Herbal Supplements | St. John's Wort | Induction of CYP3A4 and P-glycoprotein. |

Table 3: Common Inducers of Cyclosporine Metabolism.

Conclusion

Cyclosporine remains a vital tool in the armamentarium against organ rejection and autoimmune disease. Its complex pharmacokinetic and pharmacodynamic profile demands a deep understanding from researchers and clinicians alike. The principles of calcineurin inhibition, the intricacies of its absorption, metabolism, and excretion, and the critical importance of therapeutic drug monitoring all underscore the nuanced approach required for its successful clinical application. As our understanding of pharmacogenomics and drug-drug interactions continues to evolve, so too will our ability to optimize cyclosporine therapy, maximizing its therapeutic benefits while minimizing its potential for harm. This guide serves as a foundational resource for those dedicated to advancing the science and clinical practice surrounding this pivotal immunosuppressive agent.

References

-

Inhibition of T-cell activity by cyclosporin A - PubMed. Available from: [Link]

-

Differences in bioavailability between oral cyclosporine formulations in maintenance renal transplant patients - PubMed. Available from: [Link]

-

Functional evaluation of cyclosporine metabolism by CYP3A4 variants and potential drug interactions - PMC - NIH. Available from: [Link]

-

Population Pharmacokinetics of Cyclosporine in Transplant Recipients - PMC. Available from: [Link]

-

Cyclosporin Therapeutic Drug Monitoring - an Established Service Revisited - PMC - NIH. Available from: [Link]

-

A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - NIH. Available from: [Link]

-

The mechanism of action of calcineurin inhibitors, cyclosporine and... - ResearchGate. Available from: [Link]

-

Cyclosporine interactions with miconazole and other azole-antimycotics: a case report and review of the literature - PubMed. Available from: [Link]

-

Role of P-glycoprotein in cyclosporine cytotoxicity in the cyclosporine-sirolimus interaction - PubMed. Available from: [Link]

-

Mechanism of action of cyclosporine A in vivo. II. T cell priming in vivo to alloantigen can be mediated by an IL-2-independent cyclosporine A-resistant pathway - PubMed. Available from: [Link]

-

POPULATION PHARMACOKINETICS OF CYCLOSPORINE IN HEART AND LUNG TRANSPLANT PATIENTS - DigitalCommons@URI - The University of Rhode Island. Available from: [Link]

-

Functional evaluation of cyclosporine metabolism by CYP3A4 variants and potential drug interactions - PubMed. Available from: [Link]

-

Relationship between P-glycoprotein expression and cyclosporin A in kidney. An immunohistological and cell culture study - PMC - NIH. Available from: [Link]

-

The Analysis of Cyclosporin A in Whole Blood by LC-MS/MS Using Tandem Mass Spectrometer - Waters Corporation. Available from: [Link]

-

In vitro interaction between azoles and cyclosporin A against clinical isolates of Candida albicans determined by the chequerboard method and time–kill curves - Oxford Academic. Available from: [Link]

-

Cyclosporine and Tacrolimus Assays - Class II Special Controls Guidance Document for Industry and FDA. Available from: [Link]

-

Cyclosporine: A Commentary on Brand versus Generic Formulation Exchange - PMC - NIH. Available from: [Link]

-

Cyclosporine - StatPearls - NCBI Bookshelf - NIH. Available from: [Link]

-

Effect of Cyclosporine Drug Interaction on the Absorption, Metabolism and Elimination of CHF6001 in Healthy Volunteers. Drug-Drug Interaction 2 (DDI2) Study - ClinicalTrials.gov. Available from: [Link]

-

Drug interactions of azole antifungals - Journal of Skin and Sexually Transmitted Diseases. Available from: [Link]

-

Summary annotation for rs35599367 (CYP3A4); cyclosporine; Organ Transplantation (level 3) - ClinPGx. Available from: [Link]

-

Comparison of two microemulsion of cyclosporine A in healthy volunteers. Available from: [Link]

-

A rapid HPLC-MS/MS method for the simultaneous quantification of cyclosporine A, tacrolimus, sirolimus and everolimus in human blood samples - PubMed. Available from: [Link]

-

Lessons to Learn From Low-Dose Cyclosporin-A: A New Approach for Unexpected Clinical Applications - Frontiers. Available from: [Link]

-

Cyclosporin Pharmacokinetics in the Elderly - PubMed. Available from: [Link]

-

Association between the CYP3A4 *18B polymorphism and pharmacokinetics of cyclosporine-A in recipients - e-Century Publishing Corporation. Available from: [Link]

-

Tacrolimus/Cyclosporine Pathway, Pharmacodynamics - ClinPGx. Available from: [Link]

-

Cyclosporine | Applied Clinical Pharmacokinetics, 3e - AccessPharmacy. Available from: [Link]

-

Drug Interaction Report: cyclosporine, ketoconazole - Drugs.com. Available from: [Link]

-

Therapeutic Drug Monitoring of Cyclosporine in Dogs and Cats - Veterinary Medicine at Illinois. Available from: [Link]

-

Pharmacokinetics and bioequivalence of two cyclosporine oral solution formulations in cats - Frontiers. Available from: [Link]

-

Possible Role of P-Glycoprotein in Cyclosporine -Acitretin Drug Interaction. Available from: [Link]

-

Population Pharmacokinetics of Cyclosporine in Chinese Pediatric Patients With Acquired Aplastic Anemia - Frontiers. Available from: [Link]

-

Comparison of two cyclosporine formulations in healthy volunteers: Bioequivalence of the new Sang-35 formulation and neoral - Houston Methodist Scholars. Available from: [Link]

-

Tacrolimus/Cyclosporine Pathway, Pharmacokinetics - ClinPGx. Available from: [Link]

-

Interaction of cyclosporin derivatives with the ATPase activity of human P-glycoprotein - PubMed. Available from: [Link]

-

Pharmacokinetic drug interactions with cyclosporin (Part I) - PubMed. Available from: [Link]

-

Ciclosporin monitoring – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice. Available from: [Link]

-

UPLC-MS/MS Method for Simultaneous Quantification of Cyclosporine A and Urolithin A in Plasma and Interspecies Analysis Across Mammals Including Humans | ACS Omega. Available from: [Link]

Sources

- 1. Inhibition of T-cell activity by cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Lessons to Learn From Low-Dose Cyclosporin-A: A New Approach for Unexpected Clinical Applications [frontiersin.org]

- 3. Functional evaluation of cyclosporine metabolism by CYP3A4 variants and potential drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Population Pharmacokinetics of Cyclosporine in Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 9. Differences in bioavailability between oral cyclosporine formulations in maintenance renal transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. drugs.com [drugs.com]

- 11. ClinPGx [clinpgx.org]

- 12. ClinPGx [clinpgx.org]

- 13. e-century.us [e-century.us]

- 14. Pharmacokinetic drug interactions with cyclosporin (Part I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of P-glycoprotein in cyclosporine cytotoxicity in the cyclosporine-sirolimus interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. eu-opensci.org [eu-opensci.org]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. Cyclosporine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Cyclosporin Therapeutic Drug Monitoring - an Established Service Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A rapid HPLC-MS/MS method for the simultaneous quantification of cyclosporine A, tacrolimus, sirolimus and everolimus in human blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cyclosporine interactions with miconazole and other azole-antimycotics: a case report and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Characterizing the Geclosporin-Cyclophilin Binding Interaction

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction between cyclosporin analogues, such as Geclosporin, and their intracellular receptors, the cyclophilins, is a cornerstone of immunosuppressive therapy and a focal point for drug discovery in a host of other diseases. A precise and comprehensive understanding of this binding event is not merely academic; it is the critical foundation upon which rational drug design and optimization are built. This technical guide provides an in-depth exploration of the Geclosporin-cyclophilin binding affinity, structured from the perspective of a seasoned application scientist. It moves beyond simple protocol recitation to delve into the causality behind experimental choices, the integration of self-validating systems for data trustworthiness, and the multi-technique characterization required for a complete biophysical picture. We will dissect the molecular architecture of the binding interface and detail the principles and practical execution of gold-standard biophysical assays, including Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP). By integrating thermodynamic, kinetic, and steady-state affinity data, this guide aims to equip researchers with the expertise to generate robust, reliable, and insightful data that can confidently drive drug development programs forward.

Section 1: The Significance of the Geclosporin-Cyclophilin Interaction

Geclosporin, a derivative of Cyclosporin A (CsA), belongs to a class of drugs whose clinical efficacy is initiated by a highly specific binding event. The targets of these drugs are the cyclophilins (CyP), a ubiquitous family of proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing a crucial role in protein folding and regulation.[1][2] The primary cytosolic member, Cyclophilin A (CypA), is the principal receptor for CsA and its analogues.[1]

The therapeutic mechanism of action is not a direct consequence of inhibiting the PPIase activity. Instead, the formation of the high-affinity Geclosporin-CypA complex creates a new composite molecular surface.[3] This new surface is recognized by and potently inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[4] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.[4] This action blocks NFAT's translocation to the nucleus, thereby halting the transcription of genes for pro-inflammatory cytokines like Interleukin-2 (IL-2).[5][6] The downstream effect is a powerful and targeted suppression of T-cell activation, which is the basis of its use in preventing organ transplant rejection and treating autoimmune disorders.[5][7]

Therefore, the initial binding affinity of Geclosporin to cyclophilin is the thermodynamic gatekeeper for the entire downstream pharmacological cascade. A high-affinity interaction is a prerequisite for potent calcineurin inhibition. Quantifying this affinity with high precision is paramount for:

-

Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications to the cyclosporin scaffold, as in Geclosporin, translate into changes in binding affinity and, consequently, immunosuppressive potency.[8][9]

-

Drug Candidate Selection: Ranking and prioritizing novel analogues based on their target engagement.

-

Understanding Selectivity: Characterizing binding to different cyclophilin isoforms to predict potential off-target effects.

Section 2: Molecular Architecture of the Binding Interface

The binding of cyclosporin analogues to Cyclophilin A occurs within a well-defined, hydrophobic pocket that is coincident with the enzyme's active site.[7] X-ray crystallography and NMR spectroscopy have revealed that CypA possesses an eight-stranded anti-parallel β-barrel structure, forming a compact and stable core.[7]

The interaction is predominantly driven by an extensive network of van der Waals contacts and hydrogen bonds. Key residues within the CypA binding pocket make critical contacts with the cyclic peptide backbone of the drug. For instance, Trp-121 of CypA is in close contact with bound cyclosporins, and this interaction often leads to a measurable change in its intrinsic fluorescence, a property that can be exploited in certain assays.[3][10] The specific side chains of Geclosporin, which differ from the parent CsA molecule, form unique contacts within this pocket, and these subtle differences can lead to significant variations in binding affinity and efficacy.[9] The ability of Geclosporin to achieve superior van der Waals contacts compared to CsA can explain its potentially higher affinity.[9]

Caption: Workflow for obtaining thermodynamic data via ITC.

Surface Plasmon Resonance (SPR): Real-Time Kinetics

Principle of the Assay: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip. [11]In a typical experiment, one binding partner (the "ligand," e.g., CypA) is immobilized on the sensor surface, and the other (the "analyte," e.g., Geclosporin) is flowed across the surface in a microfluidic channel. [11]Binding of the analyte to the immobilized ligand causes an increase in mass at the surface, which changes the refractive index and is detected as a change in the SPR signal (measured in Response Units, RU). [11]The resulting sensorgram plots RU versus time, allowing for the real-time monitoring of both the association (ka or kon) and dissociation (kd or koff) phases of the interaction. The equilibrium dissociation constant (KD) is then calculated as the ratio of the rate constants (kd/ka).

Expert Rationale for Method Selection: The primary advantage of SPR is its ability to provide kinetic information. [12]Two compounds can have the identical KD but vastly different kinetic profiles. A drug with a slow off-rate (long residence time on the target) may exhibit a more durable pharmacological effect in vivo, a critical piece of information that steady-state methods like ITC cannot provide. SPR is also highly sensitive, often requiring less sample than ITC. Detailed Step-by-Step Protocol:

-

Surface Preparation:

-

Select a sensor chip (e.g., a CM5 chip for amine coupling).

-

Immobilize CypA onto the sensor surface. A common method is amine coupling, but a capture-based approach (e.g., using a His-tagged CypA on an NTA chip) can ensure oriented immobilization. [12] * Causality: The goal is to create a stable and active surface. Covalent coupling is robust, while capture methods can be gentler. The density of the immobilized protein must be optimized to avoid mass transport limitations, where the rate of binding is limited by diffusion rather than the intrinsic kinetics.

-

A reference flow cell is prepared in parallel (e.g., activated and blocked without protein) to subtract bulk refractive index changes and non-specific binding.

-

-

Binding Analysis:

-

Prepare a dilution series of Geclosporin in running buffer (e.g., 0 nM to 500 nM).

-

Inject each concentration over the protein and reference surfaces for a set amount of time (association phase), followed by an injection of running buffer alone (dissociation phase).

-

Between cycles, a regeneration solution (e.g., a pulse of low pH glycine) is injected to remove all bound analyte, preparing the surface for the next injection.

-

-

Data Processing and Analysis (Self-Validation):

-

The data from the reference channel is subtracted from the active channel to produce a corrected sensorgram.

-

Trustworthiness: A "double-referenced" dataset, where a buffer-only injection ("zero concentration") is also subtracted, is the gold standard for removing systematic artifacts.

-

The corrected sensorgrams are globally fitted to a kinetic model (e.g., a 1:1 Langmuir model) to determine ka, kd, and KD. [13]The quality of the fit is judged by the randomness of the residuals and a low Chi2 value.

-

Caption: Workflow for obtaining kinetic data via SPR.

Fluorescence Polarization (FP): High-Throughput Affinity Screening

Principle of the Assay: FP measures the change in the tumbling rate of a fluorescent molecule upon binding to a larger partner. [14]A small, fluorescently labeled molecule (the "tracer," e.g., a fluorescein-labeled CsA analogue) tumbles rapidly in solution and, when excited with polarized light, emits largely depolarized light. When this tracer binds to a large protein like CypA, its tumbling slows dramatically, and it emits light that remains highly polarized. [15]The assay can be run in a competitive format to measure the affinity of an unlabeled inhibitor like Geclosporin. [15]In this format, a fixed concentration of CypA and the fluorescent tracer are incubated with a serial dilution of the unlabeled Geclosporin. The unlabeled compound competes with the tracer for the CypA binding site, displacing it and causing a decrease in the measured polarization signal.

Expert Rationale for Method Selection: FP is a homogeneous, in-solution technique that is highly amenable to high-throughput screening (HTS) in multi-well plate formats. [15][16]Its primary strengths are speed, low sample consumption, and scalability, making it the ideal choice for screening large compound libraries or for rapid SAR studies where dozens or hundreds of analogues need to be ranked. [17]While it provides less mechanistic detail than ITC or SPR, its efficiency is unparalleled for primary screening. [14] Detailed Step-by-Step Protocol:

-

Assay Development (Self-Validation):

-

Determine the optimal concentration of CypA by titrating it against a fixed, low concentration of the fluorescent tracer. The ideal protein concentration is one that gives a robust signal window (difference between bound and free tracer) and is near the KD of the tracer, ensuring assay sensitivity.

-

Trustworthiness: This initial titration validates that the tracer binds to the protein as expected and establishes the conditions for the competition assay.

-

-

Competition Assay:

-

In a multi-well plate (e.g., a black, non-binding 384-well plate), add fixed concentrations of CypA and the fluorescent tracer to all wells. [18] * Add a serial dilution of Geclosporin (the competitor). Include controls for no inhibition (DMSO vehicle only) and full inhibition (no protein).

-

Incubate the plate for a set time (e.g., 30 minutes) to allow the binding reaction to reach equilibrium. [18]

-

-

Measurement and Analysis:

-

Read the plate on a fluorescence plate reader equipped with polarizing filters.

-

Plot the polarization signal as a function of the Geclosporin concentration.

-

Fit the resulting dose-response curve to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value (the concentration of Geclosporin that displaces 50% of the tracer).

-

The IC50 can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which requires knowledge of the tracer's KD and concentration.

-

Section 4: Integrated Data Analysis and Interpretation

The true power of a multi-technique approach lies in the synthesis of the data. The KD values obtained from ITC, SPR, and FP should, in an ideal system, be in close agreement.

| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Fluorescence Polarization (FP) |

| Primary Output | KD, n, ΔH, ΔS | ka, kd, KD | IC50 (converted to Ki) |

| Typical KD Range | 1 nM - 100 µM | 1 pM - 100 µM | 1 nM - 10 µM |

| Format | In-solution, label-free | Solid-phase, label-free analyte | In-solution, requires fluorescent tracer |

| Throughput | Low | Medium | High |

| Key Insight | Thermodynamics (Driving Forces) | Kinetics (On/Off Rates) | High-Throughput Affinity |

Expert Insights on Discrepancies: Discrepancies between methods are not failures but opportunities for deeper insight.

-

ITC vs. SPR: A difference in KD might arise from the immobilization of CypA in SPR, which could partially obstruct the binding site or alter its conformation. ITC, being an in-solution technique, is generally considered more representative of the native interaction. [19]* FP vs. Direct Methods: FP is an indirect, competitive assay. Its accuracy depends on the validity of the Cheng-Prusoff conversion, which assumes a simple competitive binding model. If the unlabeled compound binds to an allosteric site, this assumption is violated.

For the Geclosporin-CypA interaction, literature values for the parent compound CsA typically fall in the low nanomolar range. For example, fluorescence spectroscopy has measured the KD of CsA for CypA at around 37 nM, while SPR has reported values around 23 nM. [10][12]ITC studies have determined an association constant corresponding to a KD in the single-digit nanomolar range at 10°C. [20]These methods consistently show a high-affinity interaction, and thermodynamic data reveals it to be an enthalpically-driven process, indicative of strong hydrogen bonding and favorable van der Waals contacts within the binding site. [20][21]

Section 5: Advanced Applications and Future Perspectives

A thorough characterization of the Geclosporin-cyclophilin binding affinity is the launchpad for more advanced drug discovery efforts.

-

Thermo-Kinetic Profiling: By combining ITC and SPR, one can build a detailed profile that links structural changes (SAR) not only to affinity (ΔG) but also to the underlying thermodynamic (ΔH, ΔS) and kinetic (ka, kd) drivers. This allows for a more nuanced optimization of drug candidates, balancing potency with desirable kinetic properties like long target residence time.

-

Fragment-Based Screening: The high sensitivity of modern SPR systems allows for the screening of low molecular weight fragments to identify novel, non-peptidic scaffolds for cyclophilin inhibition. [21]* Probing Allosteric Modulation: These biophysical techniques can be adapted to study how binding at one site might influence the protein's conformation or its interaction with other partners, which is crucial for understanding the inhibition of the calcineurin-NFAT pathway.

Conclusion

Characterizing the binding affinity of Geclosporin to cyclophilin is a multi-faceted task that demands a rigorous, evidence-based approach. By moving beyond a single technique and embracing an integrated biophysical strategy, researchers can build a comprehensive understanding of the molecular interaction. This guide has outlined the principles, practical considerations, and expert rationale behind the use of ITC, SPR, and FP. Employing these techniques with an emphasis on self-validating controls and thoughtful data integration will generate the high-quality, trustworthy data necessary to illuminate structure-activity relationships, confidently select drug candidates, and ultimately accelerate the development of next-generation immunomodulatory therapies.

References

-

Ke, H., Mayrose, D., & Cao, W. (1993). Structure of human cyclophilin and its binding site for cyclosporin A determined by X-ray crystallography and NMR spectroscopy. PNAS. [Link]

-

Quesniaux, V. F., Schreier, M. H., Wenger, R. M., Hiestand, P. C., Harding, M. W., & Van Regenmortel, M. H. (1987). Cyclophilin binds to the region of cyclosporine involved in its immunosuppressive activity. European Journal of Immunology. [Link]

-

Harding, M. W., Handschumacher, R. E., & Speicher, D. W. (1986). Cyclophilin: a specific cytosolic binding protein for cyclosporin A. The Journal of Biological Chemistry. [Link]

-

Wear, M. A., & Walkinshaw, M. D. (2006). Thermodynamics of the cyclophilin-A/cyclosporin-A interaction: a direct comparison of parameters determined by surface plasmon resonance using Biacore T100 and isothermal titration calorimetry. Analytical Biochemistry. [Link]

-

Geng, J., Li, J., & Geng, X. (2004). Thermodynamic analysis of cyclosporin a binding to cyclophilin a in a lung tumor tissue lysate. Analytical Chemistry. [Link]

-

Liu, Y., Gao, K., & Betz, S. F. (2006). A fluorescence polarization-based assay for peptidyl prolyl cis/trans isomerase cyclophilin A. Analytical Biochemistry. [Link]

-

Freire, E., & Dukor, R. K. (2002). Isothermal titration calorimetry for studying protein-ligand interactions. Current Protocols in Protein Science. [Link]

-

Wear, M. A., & Walkinshaw, M. D. (2004). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry. [Link]

-

Durette, P. L. (1992). Mechanisms of action of cyclosporine and effects on connective tissues. Seminars in Arthritis and Rheumatism. [Link]

-

Lea, W. A., & Simeonov, A. (2011). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery. [Link]

-

Graham, R. M. (1994). Cyclosporine: mechanisms of action and toxicity. Cleveland Clinic Journal of Medicine. [Link]

-

Paketurytė, V., Zubrienė, A., Ladbury, J. E., & Matulis, D. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology. [Link]

-

Kissinger, C. R., Parge, H. E., Knighton, D. R., Lewis, C. T., Pelletier, L. A., Tempczyk, A., ... & Jancarik, J. (1995). Crystal structure of human calcineurin complexed with cyclosporin A and human cyclophilin. Nature. [Link]

-

Pero, L. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities. protocols.io. [Link]

-

Synapse, P. (2024). What is the mechanism of Cyclosporine?. Patsnap Synapse. [Link]

-

Royal Society of Chemistry. (2013). Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 interaction. Medicinal Chemistry Communications. [Link]

-

ResearchGate. (n.d.). Single-cycle kinetics analysis of surface plasmon resonance (SPR) sensorgrams. ResearchGate. [Link]

-

Kovarik, J., Rordorf, C., & Wurst, E. (1990). Determination of cyclosporine by a competitive binding assay with cyclophilin. Clinical Chemistry. [Link]

-

Gallay, P., Bobardt, M., & Chatterji, U. (2010). Structural basis for the cyclophilin A binding affinity and immunosuppressive potency of E-ISA247 (voclosporin). Journal of Biological Chemistry. [Link]

-

Dr Matt & Dr Mike. (2018). Cyclosporine - Mechanism of Action. YouTube. [Link]

-

Li, G., Yufenyuy, E. L., & Sodroski, J. (2022). A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation. SLAS Discovery. [Link]

-

ResearchGate. (2019). How to choose the concentration of protein and ligand for ITC experiment?. ResearchGate. [Link]

-

Fanghänel, J., & Fischer, G. (2004). Thermodynamic characterization of the interaction of human cyclophilin 18 with cyclosporin A. Journal of the American Chemical Society. [Link]

-

Turnbull, A. P., Boyd, S. M., & Walse, B. (2018). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. International Journal of Molecular Sciences. [Link]

-

BPS Bioscience. (2024). Fluorescence Polarization Assays. YouTube. [Link]

-

Wear, M. A., & Walkinshaw, M. D. (2017). Thermo-kinetic analysis space expansion for cyclophilin-ligand interactions – identification of a new nonpeptide inhibitor using Biacore™ T200. The FEBS Journal. [Link]

-

Cytiva. (2022). Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube. [Link]

-

Wikipedia. (n.d.). Cyclophilin. Wikipedia. [Link]

-

Thomson, A. W. (1992). Cyclosporin A. Mode of action and effects on bone and joint tissues. Scandinavian Journal of Rheumatology. Supplement. [Link]

-

Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical Blog. [Link]

-

Zeder-Lutz, G., Wenger, R., & Van Regenmortel, M. H. (1995). Comparative Binding Studies of Cyclophilins to Cyclosporin A and Derivatives by Fluorescence Measurements. Journal of Molecular Recognition. [Link]

Sources

- 1. Cyclophilin - Wikipedia [en.wikipedia.org]

- 2. Cyclosporin A. Mode of action and effects on bone and joint tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. What is the mechanism of Cyclosporine? [synapse.patsnap.com]

- 5. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.mdedge.com [cdn.mdedge.com]

- 7. Structure of human cyclophilin and its binding site for cyclosporin A determined by X-ray crystallography and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclophilin binds to the region of cyclosporine involved in its immunosuppressive activity - PubMed [pubmed.ncbi.nlm.nih.gov]